C16H23FN4O2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23FN4O2 |
|---|---|
Molecular Weight |
322.38 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H23FN4O2/c1-12(2)19-15(22)11-18-16(23)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,18,23)(H,19,22) |
InChI Key |
UAYHSCQWHHMNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of C16h23fn4o2
Pioneering Synthetic Routes and Optimization Strategies for C16H23FN4O2 Core
The initial manufacturing synthesis of Omarigliptin was a convergent route designed for multi-kilogram scale production. researchgate.netacs.org This approach involves the assembly of the target molecule through a diastereoselective reductive amination of a highly functionalized pyranone intermediate with a mesylated pyrazole (B372694) fragment, followed by the deprotection of a Boc (tert-butyloxycarbonyl) group. researchgate.netacs.orgacs.org
A significant challenge in this pioneering route was the synthesis of the key pyranone intermediate, which relied on three ruthenium-catalyzed reactions:
Dynamic Kinetic Resolution (DKR) Reduction : This step was crucial for setting the two contiguous stereogenic centers of a racemic α-aminoketone. researchgate.netacs.org
Cycloisomerization : A bis-homopropargylic alcohol was converted into a dihydropyran via a Ru-catalyzed cycloisomerization. researchgate.netacs.org
Oxidation : A subsequent Ru-catalyzed oxidation of the resulting pyranol yielded the desired pyranone. researchgate.netacs.org
While effective, this initial route presented opportunities for improvement, particularly concerning sustainability and efficiency. nih.gov This led to the development of an optimized, protecting-group- and precious-metal-free formal synthesis. nih.govresearchgate.net This second-generation approach features a practical asymmetric Henry (nitroaldol) reaction to establish the key stereocenters, followed by a one-pot nitro-Michael–lactolization–dehydration sequence to construct the tetrahydropyran (B127337) ring. nih.govwvu.edu
Optimization was a key theme in the evolution of Omarigliptin's synthesis. nih.gov For instance, the regioselective N-sulfonylation of the pyrazole moiety initially produced a 1:1 mixture of isomers, requiring chromatographic separation. researchgate.net Process optimization led to a base-promoted mesyl group isomerization, which afforded a highly favorable 30:1 selectivity for the desired isomer. acs.org Further optimization of the asymmetric Henry reaction involved extensive screening of copper salts, solvents, bases, and reaction temperatures to achieve a 92% yield and 93% enantiomeric excess (ee) on a kilogram scale. nih.gov
| Synthetic Route | Key Reactions | Advantages | Challenges/Optimizations |
| First Generation (Manufacturing) | Diastereoselective reductive amination; 3 Ru-catalyzed steps (DKR, cycloisomerization, oxidation) | Suitable for large-scale production | Use of precious metal (Ru) catalyst; regioselectivity of pyrazole sulfonylation (initially 1:1). researchgate.netacs.org |
| Second Generation (Optimized) | Asymmetric Henry reaction; One-pot nitro-Michael/lactolization/dehydration | Precious-metal-free; protecting-group-free; more sustainable and cost-effective. nih.govresearchgate.net | Required extensive optimization of the asymmetric Henry reaction conditions. nih.gov |
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies
The discovery of Omarigliptin was the result of extensive structure-activity relationship (SAR) studies, evolving from earlier DPP-4 inhibitors like sitagliptin. researchgate.netnih.gov Medicinal chemistry efforts focused on synthesizing and evaluating a wide range of analogues to optimize potency, selectivity, and pharmacokinetic properties, particularly the duration of action. acs.orgresearchgate.net
Key findings from the SAR studies include:
Left-Hand-Side Ring : Replacement of the trifluorophenyl group, present in parent compounds, with a 2,5-difluorophenyl group resulted in comparable DPP-4 inhibition activity. acs.orgresearchgate.net
Right-Hand-Side Heterocycle : To improve metabolic stability, various 5,5-heterocycles were evaluated. A pyrrolopyrazole core was found to be stable and maintained high potency. acs.orgresearchgate.net
Stereochemistry : All eight possible stereoisomers of the core structure were synthesized and evaluated. The (2R,3S,5R) isomer was identified as the most potent, highlighting the critical role of stereochemistry in binding to the DPP-4 active site. acs.orgresearchgate.net
Pyrazole Substitution : The addition of a methylsulfonyl group to the pyrazole ring, yielding Omarigliptin, was found to significantly extend the pharmacokinetic half-life compared to the unsubstituted (1-H) pyrazole analogue, contributing to its long duration of action. acs.orgresearchgate.net
Regioselective and Stereoselective Synthesis of this compound Derivatives
Control over regioselectivity and stereoselectivity was paramount in the synthesis of Omarigliptin and its derivatives. The manufacturing route is described as a highly stereocontrolled synthesis. nih.gov
Stereoselectivity : The DKR of a rac-α-aminoketone using a Ru-catalyst was a key stereochemistry-defining step, delivering an excellent 24:1 diastereomeric ratio. acs.org The alternative synthesis establishes chirality through a highly enantioselective asymmetric Henry reaction. nih.gov The final assembly step, a diastereoselective reductive amination, further defines the stereochemical configuration of the final molecule. acs.org
Regioselectivity : A significant challenge was the regioselective mesylation of the N-Boc-pyrazole fragment. Initial conditions yielded a 1:1 mixture of N-1 and N-2 mesylated isomers. researchgate.net An optimized process utilizing a base-promoted isomerization was developed, which exploits the greater thermodynamic stability of the desired N-1 isomer to achieve a 30:1 regioselectivity, thereby avoiding tedious chromatographic purification. acs.org
Scaffold Diversity and Molecular Hybridization Approaches
The development of Omarigliptin is a prime example of scaffold evolution in drug design. The core structure is a 2,3,5-substituted tetrahydropyran, a significant departure from the beta-amino acid scaffold of sitagliptin. acs.orgnih.gov This scaffold diversification was driven by the need to improve pharmacokinetic properties for once-weekly dosing.
To address issues of metabolic instability observed in earlier analogues, various heterocyclic systems were explored for the "right-hand-side" of the molecule. This molecular hybridization approach led to the testing of pyrrolooxazoles and pyrroloimidazoles before the pyrrolopyrazole scaffold was ultimately selected for its superior combination of potency, selectivity, and metabolic stability. acs.orgresearchgate.net Further research has explored the synthesis of analogues with modified tetrahydropyran rings, such as those substituted with a trifluoromethyl group, to further probe the SAR and potentially improve pharmacokinetic profiles. researchgate.netmdpi.com
Solid-Phase and Combinatorial Synthesis Techniques for this compound Libraries
While the large-scale synthesis of Omarigliptin utilizes solution-phase chemistry, the principles of combinatorial chemistry are central to the lead optimization phase of drug discovery. nih.govresearchgate.net Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. researchgate.net These libraries can be screened to quickly identify compounds with desired biological activity.
Techniques such as solid-phase synthesis, where molecules are built on a solid resin support, allow for the easy removal of excess reagents and byproducts, streamlining the synthesis of large numbers of compounds. While specific reports on the use of solid-phase or large-scale combinatorial synthesis to generate Omarigliptin libraries are not prominent in the literature detailing its manufacturing development, such techniques were likely instrumental in the initial discovery phase to rapidly explore the SAR of the tetrahydropyran scaffold and various heterocyclic substituents. acs.orgresearchgate.net
Spectroscopic and Spectrometric Characterization of Synthesized this compound Compounds
A suite of modern analytical techniques is employed to characterize Omarigliptin and its intermediates, ensuring their identity, purity, and stability. These methods are crucial for process control during synthesis and for regulatory approval. researchgate.netscienceopen.com
Forced degradation studies have been performed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to understand the stability profile of Omarigliptin. The resulting degradation products were identified and elucidated using a combination of ultra-fast liquid chromatography (UFLC), mass spectrometry (MS), and infrared (IR) spectroscopy. researchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary method for the quantitative analysis of Omarigliptin in biological matrices such as plasma and urine. scienceopen.comscite.ai These highly sensitive and selective methods are essential for pharmacokinetic studies. Spectrophotometric methods, including ratio subtraction and derivative techniques, have also been developed for the quantification of Omarigliptin and its degradation products. researchgate.net
| Analytical Technique | Application in this compound Analysis | Key Findings |
| LC-MS/MS | Quantification in biological fluids (plasma, urine) for pharmacokinetic studies. scienceopen.comscite.ai | Highly sensitive and selective; allows for precise measurement of drug concentration over time. scite.ai |
| UFLC | Separation of Omarigliptin from its degradation products. researchgate.net | Provides a stability-indicating method for purity analysis. researchgate.net |
| Mass Spectrometry (MS) | Structural elucidation of degradation products. researchgate.net | Helps identify the chemical structures of impurities and degradation pathways. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of synthesized intermediates and final product. acs.org | Provides detailed information on the molecular structure and stereochemistry (e.g., ¹H NMR). acs.org |
| Infrared (IR) Spectroscopy | Identification of functional groups in degradation products. researchgate.net | Complements MS data for structural elucidation. researchgate.net |
| UV-Vis Spectrophotometry | Quantification of Omarigliptin and its degradation products in bulk and formulations. researchgate.net | Provides simpler, more economical methods for quality control analysis. researchgate.net |
Sustainable Chemistry Principles in this compound Synthesis
The evolution of the synthetic route for Omarigliptin demonstrates a clear commitment to the principles of sustainable or "green" chemistry. nih.gov The drive to create a more cost-effective and environmentally responsible manufacturing process was a key factor in developing the second-generation synthesis. nih.govnih.gov
Key sustainable improvements include:
Elimination of Precious Metals : The initial route relied on three ruthenium-catalyzed steps. acs.org The newer synthesis is a precious-metal-free process, replacing the expensive and toxic heavy metal catalyst with a more benign copper-based system for the key bond-forming reaction. nih.gov
Atom Economy : The use of an asymmetric Henry reaction is an atom-economical approach to creating chiral 1,2-aminoalcohols, a core structural feature of the molecule. nih.gov
Process Intensification : The development of a one-pot nitro-Michael–lactolization–dehydration through-process reduces the number of separate unit operations, saving on solvents, energy, and time, and minimizing waste generation between steps. nih.gov
These strategic modifications not only enhance the economic viability of the manufacturing process but also significantly reduce its environmental footprint, aligning with the broader goals of green chemistry in the pharmaceutical industry. nih.gove3s-conferences.org
Sophisticated Analytical Methodologies for C16h23fn4o2 Research
Advanced Chromatographic Separations and Detection Techniques for Fluoxetine
Chromatographic techniques are fundamental for separating Fluoxetine from complex matrices and for identifying related substances.
LC-MS, particularly LC-MS/MS, is a highly sensitive and selective technique widely used for the quantification of Fluoxetine and its metabolites in biological samples like plasma and urine ijper.orgresearchgate.netmdpi.comresearchgate.netnrfhh.com. These methods often involve sample preparation techniques such as protein precipitation (PPT), solid-phase extraction (SPE), or liquid-liquid extraction (LLE) ijper.orgresearchgate.netresearchgate.netnrfhh.com. High-resolution LC-MS can also be employed for impurity profiling ijper.org.
Methodology: Typically, a reversed-phase column is used with an aqueous-organic mobile phase. Detection is performed using electrospray ionization (ESI) in positive ion mode, with multiple reaction monitoring (MRM) for quantification ijper.orgresearchgate.netmdpi.comresearchgate.net.
Performance Data:
LC-MS/MS (PPT): Linearity range of 0.25 to 40.00 ng/mL; retention times of 2.40 min for Fluoxetine and 2.50 min for the internal standard (IS); total runtime of 4.0 min ijper.org.
LC-MS/MS (SPE): Lower Limit of Quantification (LLOQ) of 0.05 ng/mL, with a dynamic range of 0.05-20 ng/mL researchgate.net. Another SPE-based LC-MS/MS method reported an LLOQ of 2 ng/mL and a range of 2-30 ng/mL researchgate.net.
LC-MS/MS (aqueous-organic mobile phase): Linear over 0.048–100 ng/mL with an LLOQ of 32 pg/mL researchgate.net.
LC-MS/MS (QuEChERS): LODs of 9.42-10.40 ng/mL and LOQs of 28.15-31.23 ng/mL nrfhh.com.
GC-MS is effective for analyzing volatile compounds, including Fluoxetine and its metabolites like norfluoxetine (B159337), particularly in urine samples bau.edu.lbjrespharm.comdergipark.org.trnih.govjrespharm.com. Methods often involve derivatization to enhance volatility and detectability nih.gov.
Methodology: GC-MS analysis typically utilizes a capillary column (e.g., HP-5MS) with helium as the carrier gas jrespharm.comjrespharm.com. Detection is performed in selected ion monitoring (SIM) or electron impact (EI) modes jrespharm.comnih.govjrespharm.com.
Performance Data:
GC-MS (Urine analysis): Linearity ranges of 5-75 ng/mL for Fluoxetine and 6-125 ng/mL for norfluoxetine (SPE); 10-80 ng/mL for Fluoxetine and norfluoxetine (LLE) jrespharm.comdergipark.org.trjrespharm.com. Detection limits (LOD) between 1-10 ng/mL and quantification limits (LOQ) between 5-10 ng/mL for both analytes by SPE and LLE jrespharm.comdergipark.org.trjrespharm.com. Recoveries ranged from 87-109% jrespharm.comdergipark.org.trjrespharm.com.
GC-MS (with derivatization): Empirical LOD of 12.5 µg/L and LOQ of 25 µg/L for both Fluoxetine and norfluoxetine; calibration curves were linear in the range of 50-1000 µg/L nih.gov.
Capillary Electrophoresis (CE) is utilized for the chiral separation of Fluoxetine enantiomers, which is important due to their different pharmacological activities mdpi.comresearchgate.nettandfonline.comsid.ir. Microfluidic platforms offer miniaturized analytical systems for Fluoxetine detection researchgate.net.
Methodology: CE methods often employ cyclodextrin (B1172386) derivatives (e.g., TRIMEB, SB-CD) as chiral selectors in the background electrolyte (BGE) researchgate.nettandfonline.comsid.ir. Detection can be achieved via UV absorption or capacitively coupled contactless conductivity detection (C4D), and sometimes coupled with MS/MS mdpi.comresearchgate.net. Microfluidic approaches combined with injection port derivatization and GC analysis have also been developed researchgate.net.
Performance Data:
CE (Chiral Separation): Baseline separation of Fluoxetine enantiomers achieved within 5 minutes using 50 mM phosphate (B84403) buffer (pH 5.0) with 10 mM TRIMEB at 20 kV researchgate.net. LOD of less than 0.1% and LOQ of 0.2% for chiral impurity determination tandfonline.com.
CE-MS/MS: LOD and LOQ values ranging from 0.02 to 0.06 μg/L and 0.06 to 0.21 μg/L, respectively, with recoveries between 85% and 123% mdpi.com.
Microfluidic GC-MS: Linearity between 10-500 ng/mL for Fluoxetine (R²=0.9973); LOD of 3 ng/mL and LOQ of 10 ng/mL researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation of Fluoxetine
NMR spectroscopy is indispensable for confirming the chemical structure and investigating the conformational aspects of Fluoxetine and its derivatives jst.go.jpscielo.brresearchgate.netijmpr.in.
Methodology: Both ¹H NMR and ¹³C NMR are used to analyze the molecular structure. ¹H NMR provides information on the number and types of protons and their environments, while ¹³C NMR elucidates the carbon skeleton. Techniques like High-Resolution Mass Spectrometry (HR-MS) are often coupled with NMR for definitive structural characterization jst.go.jp.
Spectral Data Examples:
¹H NMR (CDCl₃): Signals observed around δ 7.42 (d, J = 8.4 Hz, 2H), 7.28 (m, 10H), 6.88 (d, J = 8.8 Hz, 2H), 5.34 (q, J = 4.4 Hz, 1H), 3.78 (t, J = 13.6 Hz, 2H), 2.80 (m, 2H), 2.22 (m, 1H), 2.04 (m, 1H) jst.go.jp.
¹³C NMR (CDCl₃): Signals observed at δ 160.5, 141.0, 139.9, 128.8 (2C), 128.4 (2C), 128.2 (2C), 127.8 (2C), 127.0, 126.7 (q, J = 4 Hz, 2C), 125.7, 124.4 (q, J = 270 Hz), 122.7 (q, J = 32 Hz), 115.7 (2C), 78.6, 53.8, 45.4, 38.7 jst.go.jp.
HR-MS (ESI/QTOF): Calculated mass for C₂₃H₂₃F₃NO ([M + H]⁺) 386.1726; Found 386.1727 jst.go.jp.
Spectrophotometric and Fluorometric Assays for Fluoxetine Quantification in Biological Systems
Spectrophotometric and fluorometric methods offer cost-effective and rapid quantification of Fluoxetine, particularly in pharmaceutical formulations and biological fluids scirp.orgrjptonline.orgbibliotekanauki.plinnovareacademics.inresearchgate.netbau.edu.lbnih.govfarmaciajournal.comnih.govnih.gov.
Methodology:
Spectrophotometry: Methods often involve forming a colored complex with reagents like bromate-bromide and methyl orange scirp.org, alizarin (B75676) red S bibliotekanauki.plfarmaciajournal.com, yellow metanil farmaciajournal.com, chloranil, DDQ, or iodine nih.gov. The absorbance of the colored product is measured at a specific wavelength (e.g., 425 nm, 490 nm, 505 nm, 610 nm, 408 nm, 550 nm, 450 nm, 263 nm) scirp.orgbibliotekanauki.plinnovareacademics.inbau.edu.lbnih.govfarmaciajournal.comnih.govnih.gov. UV-Vis spectrophotometers are commonly used rjptonline.orginnovareacademics.inbau.edu.lbfarmaciajournal.com.
Fluorometry: This technique involves forming a fluorescent product, often with reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), and measuring fluorescence intensity at specific excitation and emission wavelengths bibliotekanauki.plnih.gov.
Performance Data:
Spectrophotometry (Bromatometric method): Linear range of 0.4 - 12 µg/mL; molar absorptivity of 3.8 × 10⁴ L·mol⁻¹·cm⁻¹; LOD of 0.32 µg/mL and LOQ of 1.0 µg/mL; recoveries of 97.0% - 101.0% scirp.org.
Spectrophotometry (Alizarin Red S): Method A: Beer's law limits (9.5 – 48 µg/mL), molar absorptivity (5256 L·mol⁻¹·cm⁻¹); Method B: linear range 9.0 – 54 µg/mL bibliotekanauki.pl.
Spectrophotometry (Yellow Metanil): Beer's law limits (1.01-10.14 µg/mL), molar absorptivity of 21028 L·mol⁻¹·cm⁻¹ farmaciajournal.com.
Spectrophotometry (AUC method): Linearity over 05-25 μg/ml with correlation coefficient 0.9987; mean percentage recovery of 98.50% researchgate.net.
Fluorimetry (NBD-Cl): LOD of 0.01 μg/mL nih.gov.
UV-Vis Spectrophotometry: Linearity observed in the concentration range of 5-40 µg/ml rjptonline.org. Absorbance maxima at 253 nm rjptonline.org.
Radiometric and Isotopic Labeling Techniques in Fluoxetine Tracking Studies
Radiometric and isotopic labeling, particularly with ¹⁴C, are crucial for detailed studies of Fluoxetine's absorption, distribution, metabolism, and excretion (ADME) researchgate.net.
Methodology: Compounds are synthesized with radioactive isotopes (e.g., ¹⁴C) incorporated into their structure. These labeled compounds are administered to subjects, and their distribution and metabolic fate are tracked by measuring radioactivity in various biological samples (blood, urine, tissues) using scintillation counters or other radiometric detection systems researchgate.net.
Applications: ¹⁴C-Fluoxetine is used in pharmacokinetic studies to understand drug disposition and metabolism pathways researchgate.net.
Method Validation and Quality Control in C16H23FN4O2 Analytical Research
The rigorous evaluation of analytical methodologies is paramount to ensure the reliability, accuracy, and reproducibility of data generated for the chemical compound this compound. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, whether for qualitative identification, quantitative determination, or impurity profiling. For this compound, this process is critical for establishing its identity, purity, and concentration in various matrices, supporting research, development, and quality assurance efforts. Quality control (QC) strategies are then implemented to maintain the validated performance of the analytical method over time.
Foundational Principles of Analytical Method Validation for this compound
The analytical context for this compound dictates the specific validation requirements. Whether this compound is being analyzed as a raw material, an intermediate in a synthetic process, a component in a formulated product, or within a biological matrix, the intended use of the analytical data defines the necessary level of scrutiny. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH) or relevant pharmacopoeias, provide a framework for method validation, emphasizing parameters that demonstrate the method's fitness for purpose. The scientific imperative is to generate data that is scientifically sound, defensible, and contributes meaningfully to the understanding and control of this compound.
Comprehensive Assessment of Validation Parameters for this compound
A thorough validation study for an analytical method applied to this compound involves assessing several key performance characteristics.
Specificity and Selectivity
Specificity refers to the ability of the analytical method to unequivocally assess the analyte this compound in the presence of other components that may be expected to be present. These can include impurities, degradation products, excipients, or matrix components. Selectivity is demonstrated by showing that the method can distinguish this compound from structurally similar compounds or potential interferents, typically through chromatographic separation or spectral analysis. For this compound, this often involves analyzing blank matrices, samples spiked with known impurities, and stress-degraded samples to confirm that the signal attributed to this compound is indeed specific.
Linearity and Range
Linearity establishes that the method’s response is directly proportional to the concentration of this compound within a defined range. This is typically assessed by preparing calibration standards at multiple concentration levels and analyzing them. The linearity is evaluated by plotting the instrument response (e.g., peak area) against the concentration. Statistical analysis, including the correlation coefficient (r), coefficient of determination (r²), slope, and y-intercept, is used to confirm linearity. The range is the interval between the upper and lower concentrations of this compound for which the method has demonstrated acceptable linearity, accuracy, and precision. For this compound, a suitable range might span from a low concentration relevant for impurity detection up to a concentration exceeding the expected maximum level in samples.
Accuracy
Accuracy is the measure of the closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found. For this compound, accuracy is typically assessed through recovery studies. This involves analyzing samples that have been spiked with known amounts of this compound at different concentration levels. The percentage recovery is calculated, and acceptable accuracy is usually defined by a specific range (e.g., 95-105%). Alternatively, accuracy can be assessed by comparing the results obtained from the validated method with those obtained from a reference method.
Precision
Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the variance or standard deviation, or relative standard deviation (RSD), of the results.
Repeatability assesses the precision under the same operating conditions over a short interval. This involves analyzing multiple replicates (typically six) of a sample containing this compound within a single analytical run by a single analyst. Low RSD values for peak area and retention time are indicative of good repeatability.
Intermediate precision reflects the variability within a laboratory, accounting for variations such as different days, different analysts, or different equipment. This is assessed by performing the analysis on different days, by different analysts, and potentially using different instruments or batches of reagents. The results from these varied conditions are used to calculate the intermediate precision, which provides a more robust assessment of the method's reliability.
Detection and Quantitation Limits
The LOD is the lowest amount of this compound in a sample that can be detected, but not necessarily quantitated, with a specified level of confidence. It is often determined using signal-to-noise ratios or by analyzing samples with known low concentrations.
The LOQ is the lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is critical for methods intended to quantify low levels of this compound or its impurities. It is typically determined by analyzing replicate samples at low concentrations and ensuring that the results meet predefined accuracy and precision criteria.
Robustness
Robustness is a measure of the method's ability to remain unaffected by small, but deliberate, variations in method parameters. For this compound analysis, robustness testing might involve systematically varying parameters such as mobile phase composition (e.g., pH, solvent ratio), column temperature, flow rate, or injection volume. If the method's performance (e.g., resolution, peak shape, assay results) remains within acceptable limits despite these variations, the method is considered robust.
Implementing Robust Quality Control (QC) Strategies for this compound Analysis
Once a method for analyzing this compound has been validated, ongoing quality control measures are essential to ensure its continued reliable performance.
System Suitability Testing (SST)
System suitability tests are performed before or during sample analysis to ensure that the analytical system (including instrumentation, reagents, and column) is operating correctly and capable of producing valid results for this compound. Typical SST parameters include the reproducibility of injections (e.g., RSD of peak area and retention time for replicate injections of a standard), resolution between this compound and critical impurities, peak tailing factors, and signal-to-noise ratios. Acceptance criteria for these parameters are established during method validation.
Utilization of Control Materials and Reference Standards
A well-characterized reference standard of this compound is indispensable for calibration, system suitability testing, and accuracy assessments. Control samples, prepared to contain known concentrations of this compound, are analyzed alongside unknown samples. These control samples serve as a benchmark to monitor the method's performance over time and across different analytical runs, ensuring consistency and detecting any drift or deviation from validated performance.
Continuous Method Performance Monitoring
Ongoing monitoring involves regularly reviewing SST results, control sample data, and calibration curves. Any trends, shifts, or out-of-specification results from QC samples may indicate a problem with the analytical system or the method itself, necessitating investigation and potential re-validation or recalibration. Periodic re-validation or verification of critical parameters may also be performed, especially if significant changes are made to the analytical system or if the method has been in use for an extended period.
Illustrative Research Findings and Data Presentation for this compound Validation
The following sections present hypothetical research findings from a method validation study for this compound, illustrating the practical application of the discussed parameters.
Case Study: HPLC-UV Method Validation for this compound Quantification
An High-Performance Liquid Chromatography (HPLC) method coupled with UV detection was developed and validated for the quantitative analysis of this compound in a synthetic intermediate. The method was designed to achieve good separation and accurate quantification.
Specificity: Analysis of blank solvent and matrix samples showed no interfering peaks at the retention time of this compound. Spiked samples containing known process impurities demonstrated baseline resolution (>2.0) between this compound and the most closely eluting impurity.
Linearity and Range: A linear relationship was established for this compound concentrations ranging from 10 µg/mL to 100 µg/mL. The correlation coefficient (r) was found to be 0.9998, with a coefficient of determination (r²) of 0.9996, indicating excellent linearity.
Accuracy: Recovery studies performed by spiking blank matrix samples at 50%, 100%, and 150% of the nominal concentration yielded mean recoveries ranging from 99.2% to 100.1%, with standard deviations of less than 0.3%.
Precision:
Repeatability: The RSD for peak area and retention time across six replicate injections of a this compound standard was less than 1.0%.
LOD/LOQ: The LOD for this compound was determined to be 0.5 µg/mL, and the LOQ was established at 1.5 µg/mL, ensuring sufficient sensitivity for trace analysis.
Robustness: Minor variations in mobile phase pH (±0.1 units) and column temperature (±2°C) did not significantly affect the chromatographic separation or the quantitative results for this compound, indicating good robustness.
Data Tables for Validation Metrics
The following tables summarize key data obtained during the validation of the HPLC-UV method for this compound.
Table 1: Linearity and Range Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*min) |
| 10.0 | 150.5 |
| 25.0 | 375.2 |
| 50.0 | 751.8 |
| 75.0 | 1128.1 |
| 100.0 | 1503.5 |
Regression Analysis:
Slope: 15.035
Intercept: -0.30
Correlation Coefficient (r): 0.9998
Coefficient of Determination (r²): 0.9996
Range: 10.0 - 100.0 µg/mL
Table 2: Accuracy and Precision Results for this compound
| Parameter | Level 1 (50% of nominal) | Level 2 (100% of nominal) | Level 3 (150% of nominal) |
| Accuracy (Recovery %) | |||
| Replicate 1 | 99.2 | 100.5 | 98.9 |
| Replicate 2 | 98.8 | 99.8 | 101.1 |
| Replicate 3 | 99.5 | 100.1 | 99.7 |
| Mean Recovery (%) | 99.2 | 100.1 | 99.9 |
| Overall Mean Recovery (%) | 99.7 | ||
| Standard Deviation (%) | 0.2 | 0.3 | 0.2 |
| Relative Standard Deviation (%) | 0.2 | 0.3 | 0.2 |
| Precision (RSD %) | |||
| Repeatability (n=6) | 0.8 | 0.7 | 0.9 |
| Intermediate Precision (n=18) | 1.3 | 1.2 | 1.4 |
Table 3: System Suitability Test (SST) Criteria and Example Results
| SST Parameter | Acceptance Criteria | Example Result (Run 1) | Example Result (Run 2) | Pass/Fail |
| Retention Time (this compound) | RSD ≤ 2.0% (n=6) | 1.2% | 1.0% | Pass |
| Peak Area (this compound) | RSD ≤ 2.0% (n=6) | 1.5% | 1.3% | Pass |
| Resolution (this compound vs. Impurity A) | ≥ 2.0 | 2.5 | 2.7 | Pass |
| Tailing Factor (this compound) | ≤ 1.5 | 1.1 | 1.2 | Pass |
| Signal-to-Noise Ratio | ≥ 10 | 25 | 28 | Pass |
These data tables demonstrate that the developed HPLC-UV method meets established validation criteria, providing confidence in its ability to accurately and reliably quantify this compound.
Mechanistic Dissection of C16h23fn4o2 Biological Interactions
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of C16H23FN4O2 Analogues
Structure-Activity Relationship (SAR) studies systematically investigate how alterations in a molecule's chemical structure affect its biological activity. By synthesizing and testing a series of analogues with specific modifications, researchers can identify key structural features responsible for binding to a target and eliciting a response. Quantitative Structure-Activity Relationship (QSAR) extends this by developing mathematical models that correlate physicochemical and structural properties (descriptors) of molecules with their observed biological activities. These models enable the prediction of the activity of novel, unsynthesized compounds, thereby guiding rational drug design and optimization spu.edu.symedcraveonline.comresearchgate.netprotoqsar.com. For this compound, understanding these relationships would involve analyzing how changes to its purine (B94841) core, alkyl substituents, or the fluoropropyl chain impact its affinity and efficacy at its target receptor. However, specific detailed SAR/QSAR studies focusing on a series of this compound analogues and their biological interactions were not found in the provided search results.
Elucidation of Essential Pharmacophoric Features for Biological Activity
A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target, thereby triggering or blocking a biological response arxiv.org. Elucidating these features involves identifying the critical atoms, functional groups, and their spatial arrangement within a molecule that are essential for biological activity. This is often achieved through comparative analysis of a series of compounds with varying structures but similar biological activities. For this compound, identifying its pharmacophore would involve pinpointing which parts of the molecule—such as the purine ring system, the cyclopentyl group, the propyl chains, or the fluorine atom—are critical for its interaction with the A1 adenosine (B11128) receptor. SAR studies typically highlight these features by observing which modifications lead to a loss or enhancement of activity mdpi.com. While general principles of pharmacophore identification are well-established arxiv.orgfrontiersin.orgnih.govnih.gov, specific pharmacophoric features for this compound analogues were not detailed in the provided search snippets.
Development of Predictive Models for Structure-Activity Relationships (QSAR)
The development of QSAR models is a cornerstone of modern drug discovery, enabling the prediction of biological activity based solely on chemical structure. The process typically involves several key stages:
Data Collection: Gathering a dataset of structurally related compounds with experimentally determined biological activities.
Descriptor Generation: Calculating various physicochemical, structural, and electronic properties (descriptors) for each compound in the dataset. These can include lipophilicity (e.g., logP), molecular size, electronic parameters (e.g., Hammett constants), topological indices, and quantum chemical descriptors protoqsar.comumb.edunih.gov.
Model Construction: Employing statistical or machine learning techniques to build a mathematical model that correlates the generated descriptors with the biological activity. This often involves regression analysis (e.g., Multiple Linear Regression, Partial Least Squares) or other algorithms protoqsar.comscribd.comslideshare.netslideshare.net.
Model Validation: Assessing the predictive power and reliability of the developed model using various validation techniques, including internal validation (e.g., cross-validation) and external validation researchgate.netd-nb.inforesearchgate.net.
For this compound analogues, a QSAR model would aim to predict activity based on descriptors derived from structural variations. However, specific QSAR models developed for this compound analogues were not detailed in the provided search results.
Computational and Statistical Methods in SAR/QSAR Analysis
A wide array of computational and statistical methods are employed in SAR/QSAR analysis to establish robust predictive models. These methods are critical for translating structural information into quantifiable relationships with biological activity medcraveonline.comprotoqsar.comuni-bonn.de.
Molecular Descriptors: These are numerical representations of molecular properties. They can be categorized into:
1D Descriptors: Based on simple molecular properties like molecular weight, atom counts, and counts of functional groups (e.g., Constitutional descriptors).
2D Descriptors: Derived from the molecular graph, including topological indices (e.g., Wiener index, Balaban J index) and connectivity indices.
3D Descriptors: Based on the three-dimensional structure of the molecule, such as molecular volume, surface area, shape descriptors, and pharmacophore-based descriptors arxiv.orguni-bonn.denih.gov.
Statistical Methods: These are used to build the mathematical models that link descriptors to activity. Common techniques include:
Regression Analysis: Simple Linear Regression (SLR), Multiple Linear Regression (MLR), and Partial Least Squares (PLS) are widely used to establish linear relationships between descriptors and activity researchgate.netumb.eduscribd.comslideshare.netslideshare.netresearchgate.netresearchgate.net.
Machine Learning Techniques: Methods like Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forests are increasingly employed for more complex, non-linear relationships slideshare.netnih.govresearchgate.net.
Validation Techniques: Crucial for ensuring model reliability, these include R-squared (R²), Adjusted R², cross-validation (e.g., leave-one-out, leave-many-out), and external validation metrics (e.g., Q², R'², RMSE) researchgate.netd-nb.inforesearchgate.net.
While these methods form the foundation of SAR/QSAR studies, specific computational and statistical approaches applied to this compound analogues were not detailed in the provided search results.
Data Tables: Due to the absence of specific research findings detailing the biological activities of various this compound analogues and their corresponding structural modifications, data tables illustrating these relationships cannot be generated from the provided search results.
Computational Chemistry and in Silico Approaches in C16h23fn4o2 Research
Molecular Docking and Scoring Methods for C16H23FN4O2-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Mavacamten, docking studies have been crucial for understanding its interaction with its biological target, β-cardiac myosin.
Research, including X-ray crystallography, has revealed that Mavacamten binds to a specific allosteric pocket in the myosin motor domain. nih.gov This binding site is unexpectedly the same one targeted by the cardiac myosin activator Omecamtiv mecarbil, despite their opposite effects on contractility. nih.gov The pocket is situated between the N-terminal subdomain and the Converter subdomain of the motor domain. nih.gov
Docking simulations and structural analyses have identified the key interactions that stabilize Mavacamten within this pocket. The binding is characterized by predominantly hydrophobic interactions. nih.gov Specific residues on the converter domain, such as R721, L770, and I713, interact with the isopropyl pyrimidinedione, methylethyl ester, and phenyl moieties of Mavacamten. nih.gov Additional interactions are formed with residues H666 of the L50 domain and T167 of the U50 domain. nih.gov By acting as a "molecular glue," Mavacamten's binding rotates the myosin lever arm and creates a salt bridge between D778 and K146, which establishes further communication between the lever and the U50 domain. nih.gov
Scoring functions are used in conjunction with docking algorithms to rank different binding poses. While the specific scoring functions used in all Mavacamten studies are not always detailed, the successful co-crystallization and corroboration from molecular dynamics simulations indicate that the predicted binding modes accurately reflect the physical interactions. These methods effectively model the non-covalent interactions—such as hydrophobic contacts and hydrogen bonds—that determine the binding affinity of Mavacamten to cardiac myosin.
| Residue | Myosin Domain | Interacting Moiety of Mavacamten | Primary Interaction Type |
|---|---|---|---|
| R721 | Converter | Isopropyl pyrimidinedione / Methylethyl ester / Phenyl | Hydrophobic |
| L770 | Converter | Isopropyl pyrimidinedione / Methylethyl ester / Phenyl | Hydrophobic |
| I713 | Converter | Isopropyl pyrimidinedione / Methylethyl ester / Phenyl | Hydrophobic |
| H666 | L50 | Isopropyl pyrimidinedione / Phenyl | Hydrophobic |
| T167 | U50 | Isopropyl pyrimidinedione / Phenyl | Hydrophobic |
| D778 | Lever Arm (LCD) | Forms salt bridge with K146 upon binding | Ionic |
| K146 | U50 | Forms salt bridge with D778 upon binding | Ionic |
Advanced Molecular Dynamics (MD) Simulations to Probe this compound Binding Dynamics
Advanced molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of Mavacamten's interaction with cardiac myosin over time. While static docking provides a snapshot, MD simulations reveal the conformational changes and energetic landscapes that govern the binding process and the drug's allosteric effects. dovepress.comnih.gov
All-atom MD simulations have been instrumental in explaining the antagonistic effects of Mavacamten and Omecamtiv mecarbil, despite them sharing a binding pocket. nih.gov Simulations show that Mavacamten binding stabilizes a pre-stroke structural state of myosin. nih.gov A key finding from these simulations is that Mavacamten binding leads to the closure of a "backdoor" channel in the binding pocket, a movement that occurs within the first nanoseconds of the simulation. nih.gov This closure, along with the loss of communication between the Switch-2 element and a structural component known as the Wedge, is believed to be central to its inhibitory mechanism. nih.gov
Furthermore, MD simulations have suggested that Mavacamten binding alters the actin-binding interface of the L50 domain, rendering the motor incompetent for force generation. nih.gov This provides a structural basis for its function as a myosin inhibitor. The simulations are often complemented by experimental techniques like quantitative crosslinking mass spectrometry (qXL-MS), which provides distance constraints that can validate the computational models. nih.gov This combined approach has shown that Mavacamten reduces the dynamics of both the myosin lever arm and the actin-binding cleft, effectively stalling the motor in a primed, but inhibited, state. nih.gov These advanced simulations allow researchers to probe complex allosteric mechanisms and understand how local binding events can translate into large-scale functional changes in the protein. nih.gov
| Finding | Structural/Functional Consequence | Supporting Evidence |
|---|---|---|
| Stabilization of a pre-stroke state | Inhibits the transition to a force-producing state | All-atom MD simulations nih.gov |
| Closure of the binding pocket's "backdoor" | Traps the molecule and alters internal communication pathways | All-atom MD simulations nih.gov |
| Reduced dynamics of the myosin lever and actin-binding cleft | Stalls the motor domain and slows progression through the force generation cycle | qXL-MS and MD simulations nih.gov |
| Alteration of the L50 domain actin-binding interface | Creates a motor state incompetent for force generation | MD simulations nih.gov |
| Increased stabilization of the Interacting-Heads Motif (IHM) | Reduces the number of myosin heads available to interact with actin | Cryo-EM and MD simulations nih.gov |
De Novo Molecular Design and Virtual Library Generation Based on this compound Scaffold
De novo design and the generation of virtual libraries are computational strategies for discovering novel molecules with desired properties. While specific publications detailing the de novo design of new inhibitors based solely on the Mavacamten scaffold are not prevalent, the principles of these techniques are well-established and directly applicable.
The core structure of Mavacamten serves as an excellent starting point, or scaffold, for designing new analogs. The goal would be to create novel compounds that retain or improve upon the inhibitory activity and selectivity of Mavacamten while potentially optimizing other pharmaceutical properties.
The process would involve:
Scaffold Analysis : The Mavacamten structure is dissected into its core and its variable R-groups (e.g., the cyclopropylmethyl group, the dimethyl-pyrazole ring).
Virtual Library Generation : Using computational tools, the identified R-groups are systematically replaced with a vast array of different chemical fragments or "synthons" from building-block databases. nih.gov This creates a large virtual library containing thousands to billions of Mavacamten analogs. nih.gov This can be done through methods like minimal enumeration, where all possible combinations of a scaffold and a single synthon are generated. nih.gov
Virtual Screening : This newly generated library is then screened in silico. Each virtual compound is docked into the Mavacamten binding site on cardiac myosin. Their binding affinity and compatibility are evaluated using scoring functions.
Filtering and Selection : The library is filtered based on predicted activity, drug-likeness criteria (like Lipinski's rule of five), and other predicted physicochemical properties to identify the most promising candidates for synthesis and experimental testing. nih.gov This hierarchical screening approach is computationally efficient and allows for the exploration of a vast chemical space. nih.gov
| Scaffold Component | Original Group in Mavacamten | Potential Modifications for Virtual Library | Desired Outcome of Modification |
|---|---|---|---|
| Pyrimidinedione Moiety | Isopropyl group | Other alkyl groups, cycloalkyl groups, small aromatic rings | Optimize hydrophobic interactions, improve metabolic stability |
| Piperidine Linker | Fluorine at C4 | Other halogens, hydroxyl, cyano, or small alkyl groups | Modulate polarity and binding interactions |
| Amide Group | N-(cyclopropylmethyl) | Alternative small alkyl or cycloalkyl groups, ethers | Explore steric limits of the pocket, alter solubility |
| Pyrazole (B372694) Ring | 1,3-dimethyl-1H-pyrazole | Other heterocycles (e.g., triazole, imidazole), substituted phenyl rings | Modify electronic properties and hydrogen bonding potential |
Quantum Chemical Calculations for this compound Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure and reactivity of a molecule. northwestern.edu These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. escholarship.orgresearchgate.net For a drug molecule like Mavacamten, such calculations can rationalize its stability, reactivity, and interaction with its biological target at a sub-atomic level.
Commonly used methods include Density Functional Theory (DFT) and other ab initio approaches. mdpi.comresearcher.life Applying these to Mavacamten would allow for the calculation of several key properties:
Electron Density Distribution : This reveals the electron-rich and electron-poor regions of the molecule, which is critical for understanding non-covalent interactions like hydrogen bonds and van der Waals forces that dominate its binding to myosin.
Molecular Orbitals : Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity and its potential to participate in charge-transfer interactions. researchgate.net
Electrostatic Potential (ESP) Map : The ESP map visualizes the electrostatic landscape around the molecule, highlighting areas prone to electrophilic or nucleophilic attack and predicting regions that will favorably interact with complementary positive or negative regions in the myosin binding pocket.
Bond Orders and Atomic Charges : These calculations provide a quantitative measure of the strength of covalent bonds and the partial charge on each atom, offering a detailed picture of the molecule's internal electronics.
This information is invaluable for understanding why Mavacamten binds with high affinity and selectivity. It can also guide the design of new analogs by predicting how structural modifications would alter the electronic properties and, consequently, the binding characteristics of the molecule. mdpi.comresearcher.life
| Calculated Property | Computational Method | Relevance to Mavacamten Research |
|---|---|---|
| Optimized Molecular Geometry | DFT, Hartree-Fock | Provides the most stable 3D conformation for use in docking studies. |
| Electron Density and Spin Density | DFT | Reveals the distribution of electrons, key to understanding intermolecular forces. |
| Electrostatic Potential (ESP) | DFT, Hartree-Fock | Maps charge distribution to predict interaction sites with the protein target. |
| HOMO/LUMO Energies | DFT | Indicates chemical reactivity and the potential for charge transfer interactions. |
| Partial Atomic Charges | Various (e.g., Mulliken, NBO) | Quantifies the charge on each atom for detailed force-field development in MD simulations. |
| Vibrational Frequencies | DFT | Predicts the infrared spectrum and confirms the stability of the optimized geometry. |
Cheminformatics and Machine Learning Applications for this compound Properties Prediction
Cheminformatics and machine learning (ML) are transforming drug discovery by enabling the prediction of molecular properties and activities from their structure. nih.govresearchgate.net These data-driven approaches can be applied to Mavacamten research to prioritize the design of new analogs, predict their bioactivity, and estimate other relevant properties. researchgate.net
A specific in silico model has been developed to investigate how Mavacamten restores normal function in hypertrophic cardiomyopathy (HCM) caused by specific mutations. cinc.org This model simulates how changes in the myosin super relaxed state (SRX), an energy-conserving state, alter cardiac contractility. The simulations demonstrated that Mavacamten's ability to re-stabilize the SRX state can rescue the hypercontractile phenotype seen in certain HCM mutations. cinc.org
More broadly, various ML models could be developed for Mavacamten research:
Quantitative Structure-Activity Relationship (QSAR) : A QSAR model could be trained on a dataset of Mavacamten analogs and their experimentally measured inhibitory activities against cardiac myosin. The model would learn the relationship between chemical structure (represented by molecular descriptors) and activity, allowing it to predict the potency of newly designed, virtual compounds.
ADMET Prediction : Machine learning models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. Such models could be used to screen Mavacamten analogs for desirable pharmacokinetic profiles and potential liabilities early in the design process. nih.gov
Target Prediction : While Mavacamten's primary target is known, ML models trained on large bioactivity databases could be used to predict potential off-target interactions for new analogs, helping to identify candidates with higher selectivity. nih.gov
These models are typically built using algorithms such as random forests, support vector machines, or neural networks and are trained on features like molecular fingerprints, physicochemical properties, and topological descriptors. nih.govmdpi.com By integrating these predictive models, the design-synthesize-test cycle in the development of new Mavacamten-based therapeutics can be significantly accelerated. nih.gov
| Step | Description | Tools and Techniques | Example for Mavacamten |
|---|---|---|---|
| 1. Data Collection | Assemble a dataset of Mavacamten analogs with known experimental properties (e.g., IC50, solubility). | Chemical databases (e.g., ChEMBL, PubChem), internal research data. | A set of synthesized Mavacamten analogs and their measured myosin inhibitory activity. |
| 2. Feature Generation | Calculate molecular descriptors for each compound in the dataset. | Software like RDKit or PaDEL-Descriptor. | Descriptors could include molecular weight, logP, number of hydrogen bond donors/acceptors, and various 2D/3D structural fingerprints. |
| 3. Model Training | Select an ML algorithm and train it on the descriptor data (features) and the experimental data (labels). | Algorithms: Random Forest, Gradient Boosting, Support Vector Machine, Neural Networks. Libraries: Scikit-learn, TensorFlow. | Train a Random Forest Regressor to predict the IC50 value based on the calculated molecular descriptors. |
| 4. Model Validation | Evaluate the model's predictive performance using a separate test set or cross-validation. | Metrics: R-squared, Root Mean Square Error (RMSE), Area Under the ROC Curve (AUC). | Assess the model's ability to accurately predict the IC50 of analogs it has not seen during training. |
| 5. Prediction | Use the validated model to predict the properties of a large virtual library of new, unsynthesized Mavacamten analogs. | The trained ML model. | Screen a virtual library of 100,000 Mavacamten analogs to identify the top 100 candidates with the highest predicted inhibitory activity. |
Table of Compound Names
| Chemical Formula | Common Name/Identifier |
| This compound | Mavacamten |
| C29H32N2O5S | Omecamtiv mecarbil |
Metabolism and Environmental Fate of C16h23fn4o2
In Vitro Metabolic Pathways and Biotransformation of C16H23FN4O2
The biotransformation of Flecainide primarily occurs in the liver. In vitro studies have established that the molecule undergoes significant oxidative metabolism nih.govsemanticscholar.org. The main metabolic routes involve O-dealkylation and subsequent oxidation, leading to the formation of key metabolites. Approximately 30% of an administered dose is excreted unchanged in the urine, with the remainder being processed by hepatic enzymes semanticscholar.orgnih.gov.
Identification and Characterization of this compound Metabolites
Two major metabolites of Flecainide have been consistently identified in human plasma and urine:
Meta-O-dealkylated flecainide (MODF) : This metabolite is formed through the O-dealkylation of one of the trifluoroethoxy groups. It is considered an active metabolite, possessing approximately 20% of the antiarrhythmic activity of the parent compound thenewlede.org.
Meta-O-dealkylated lactam of flecainide (MODL) : This is a subsequent oxidation product of MODF. MODL is considered inactive nih.govnih.gov.
These primary metabolites are often found conjugated with glucuronic acid or sulfate before excretion thenewlede.org. While MODF and MODL are the principal metabolites, other minor, unidentified metabolites have also been detected thenewlede.orgrhhz.net.
Below is an interactive table summarizing the major identified metabolites of this compound.
| Metabolite Name | Abbreviation | Formation Pathway | Pharmacological Activity |
| Meta-O-dealkylated flecainide | MODF | O-dealkylation | Active (approx. 20% of parent compound) |
| Meta-O-dealkylated lactam of flecainide | MODL | Oxidation of MODF | Inactive |
Enzymatic Systems Involved in this compound Biotransformation
The enzymatic basis for Flecainide metabolism is centered around the cytochrome P450 superfamily of enzymes located in the liver nih.gov.
Cytochrome P450 2D6 (CYP2D6) : This is the primary enzyme responsible for the metabolism of Flecainide to MODF semanticscholar.orgresearchgate.netnih.gov. The activity of CYP2D6 can be highly variable among individuals due to genetic polymorphisms, which can lead to different metabolic rates. Individuals classified as "poor metabolizers" due to certain CYP2D6 gene variants exhibit decreased clearance of Flecainide semanticscholar.org.
Cytochrome P450 1A2 (CYP1A2) : This enzyme also contributes to the formation of MODF and plays a more significant role in individuals with reduced CYP2D6 activity researchgate.netnih.gov. Studies suggest that in patients with poor CYP2D6-mediated metabolism, the metabolic pathway can be taken over by CYP1A2. The activity of CYP1A2 is known to decrease with age, which can contribute to age-related reductions in Flecainide metabolism researchgate.net.
Chemical Stability and Degradation Kinetics of this compound in Aqueous and Solvent Systems
Flecainide acetate has been shown to be relatively stable in various compounded oral solutions. A study demonstrated that a 5 mg/mL oral suspension was stable for up to 45 days when stored in amber glass bottles at both refrigerated (5°C) and room temperatures pmarketresearch.com. Another study found that 10 and 20 mg/mL solutions compounded with a 40% sucrose vehicle were chemically stable for up to 8 weeks under various storage conditions nih.gov.
Stress stability studies have been conducted to understand the degradation kinetics under more extreme conditions. These studies subjected Flecainide acetate to acidic, alkaline, oxidative, photolytic, and thermal stress nih.govnih.gov. The compound shows susceptibility to degradation under these conditions, leading to the formation of specific impurities nih.gov. For instance, urinary pH can affect the elimination of Flecainide, with alkalinization of urine potentially decreasing its renal clearance and prolonging its half-life rhhz.netnih.gov.
The table below outlines the stability of Flecainide under different conditions based on forced degradation studies.
| Condition | Stability/Degradation Outcome |
| Acidic | Degradation observed |
| Alkaline | Degradation observed; elimination may be decreased with alkaline urine |
| Oxidative | Degradation observed |
| Thermal | Subjected to thermal stress, degradation products formed |
| Aqueous Suspension (5 mg/mL) | Stable for at least 45 days at 5°C and room temperature |
| Sucrose Solution (10-20 mg/mL) | Stable for up to 8 weeks |
Photodegradation Pathways of this compound
Exposure to light is a factor in the degradation of Flecainide. Stress stability testing has confirmed that the compound undergoes photolytic degradation nih.govnih.gov. One study quantified this by determining a solar simulator quantum yield of 1.49 × 10⁻² mol Ei⁻¹ for Flecainide, indicating its potential to be broken down by sunlight nih.gov. While the specific chemical pathways and resulting photoproducts of Flecainide's photodegradation are not extensively detailed in the available literature, the susceptibility to light necessitates protection from light during storage to maintain its integrity.
Microbial Degradation and Biotransformation of this compound in Environmental Contexts
Flecainide is considered to be persistent in the environment. As a fluorinated pharmaceutical, it is largely resistant to breakdown by conventional wastewater treatment practices thenewlede.org. This persistence means it can pass through treatment plants and contaminate downstream drinking water supplies thenewlede.org. Studies have shown that advanced treatment methods, such as ozonation and granular activated carbon, can remove a high percentage of such persistent pharmaceuticals, but standard activated sludge processes are less effective buffalo.edufuturity.org.
Structure-Biodegradability Relationships (SBR) for this compound and its Analogues
The molecular structure of Flecainide is key to understanding its limited biodegradability. Several structural features are known to influence the environmental fate of pharmaceuticals:
Organofluorine Groups : The two trifluoroethoxy groups on the benzene ring significantly increase the molecule's stability and resistance to degradation. The carbon-fluorine bond is exceptionally strong, making organofluorine compounds, including many pharmaceuticals and PFAS ("forever chemicals"), highly persistent in the environment nih.govthenewlede.org.
Piperidine Ring : While some bacteria can degrade the piperidine ring, it is generally a stable heterocyclic structure. Its presence in many pharmaceuticals is valued for improving metabolic stability and water solubility in a therapeutic context, but this can translate to environmental persistence nih.govrhhz.net.
Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with chemical properties, are often used to predict the biodegradability of chemicals cornell.edu. While specific QSAR studies for Flecainide are not available, its structural characteristics—high fluorination, stable heterocyclic and aromatic rings—would classify it as a compound with a low predicted rate of biodegradation.
Q & A
Q. How should researchers approach contradiction analysis when optimizing reaction conditions for C₁₆H₂₃FN₄O₂ synthesis?
- Answer : Apply TRIZ contradiction principles to resolve conflicts (e.g., high yield vs. purity). For example, if increasing temperature improves reaction rate but degrades product, use protective group chemistry or switch to microwave-assisted synthesis. Systematically log contradictions in a matrix to identify interdependencies and prioritize solutions .
| Contradiction Matrix Example |
|---|
| Parameter A : Reaction temperature |
| Parameter B : Product stability |
| Innovative Solution : Phase-transfer catalysis |
Q. What computational strategies effectively predict C₁₆H₂₃FN₄O₂'s physicochemical properties?
- Answer : Use QSAR models trained on fluorinated heterocycles to predict logP, solubility, and metabolic stability. Validate with molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability. Cross-reference predictions with experimental DSC (Differential Scanning Calorimetry) data for thermodynamic validation .
Q. How can SAR studies evaluate C₁₆H₂₃FN₄O₂'s activity under varying conditions?
- Answer : Design a multivariate assay panel testing activity against isoforms (e.g., kinase variants) under different pH/temperature conditions. Use ANOVA to isolate critical structural motifs (e.g., fluorine position) influencing activity. Include negative controls to account for assay artifacts .
Q. What protocols validate the reproducibility of C₁₆H₂₃FN₄O₂'s bioactivity across labs?
- Answer : Adopt BRENDA guidelines for enzyme assays, specifying buffer composition, substrate concentrations, and equipment calibration. Share raw datasets via platforms like Zenodo for independent reanalysis. Perform Bland-Altman analysis to quantify inter-lab variability .
Q. How to reconcile contradictory metabolic stability data for C₁₆H₂₃FN₄O₂?
- Answer : Conduct meta-analysis using PRISMA guidelines to identify methodological discrepancies (e.g., hepatocyte source, incubation time). Re-test under standardized conditions (e.g., pooled human liver microsomes, 1 µM substrate). Apply principal component analysis (PCA) to isolate variables causing divergence .
Q. What kinetic studies inform C₁₆H₂₃FN₄O₂'s stability in formulations?
Q. What ethical frameworks guide decisions on C₁₆H₂₃FN₄O₂'s unexpected toxicity?
- Answer : Follow NIH Guidelines for acute toxicity reporting. Use precautionary principle to halt studies until mechanistic clarity is achieved (e.g., in vitro genotoxicity assays). Document decisions transparently in lab notebooks and ethics review filings .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
